molecular formula C18H21BrN2O3S B238855 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B238855
M. Wt: 425.3 g/mol
InChI Key: NOODONZYVMFHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of anxiety and mood, and its modulation has been found to be effective in the treatment of these disorders. 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has also been found to modulate the activity of other neurotransmitter systems, including the noradrenergic and dopaminergic systems.

Biochemical And Physiological Effects

1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. In addition, 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been found to modulate the activity of ion channels and transporters, which may contribute to its effects on the cardiovascular system.

Advantages And Limitations For Lab Experiments

1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is a highly selective compound that can be used to investigate the role of the 5-HT1A receptor in anxiety and depression. In addition, its effects on other neurotransmitter systems make it a useful tool for investigating the complex interactions between these systems. However, one limitation of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is that it has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are several future directions for research on 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine. One area of interest is the potential use of this compound in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Another area of interest is the development of more potent and selective 5-HT1A receptor antagonists, which may have greater therapeutic potential. Finally, further research is needed to fully understand the mechanism of action of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine and its effects on other neurotransmitter systems.

Synthesis Methods

1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-methoxyphenylamine with 4-bromo-3-methylbenzenesulfonyl chloride in the presence of an organic base. This reaction yields the intermediate 1-(4-bromo-3-methylphenyl)sulfonyl-2-methoxybenzene, which is then reacted with piperazine in the presence of a catalyst to yield the final product, 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine.

Scientific Research Applications

1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been found to exhibit anxiolytic and antidepressant effects in animal models, and has shown promise in clinical trials. In addition, 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential use in the treatment of neuropathic pain, as well as for its effects on the cardiovascular system.

properties

Product Name

1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Molecular Formula

C18H21BrN2O3S

Molecular Weight

425.3 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C18H21BrN2O3S/c1-14-13-15(7-8-16(14)19)25(22,23)21-11-9-20(10-12-21)17-5-3-4-6-18(17)24-2/h3-8,13H,9-12H2,1-2H3

InChI Key

NOODONZYVMFHQE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br

Origin of Product

United States

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